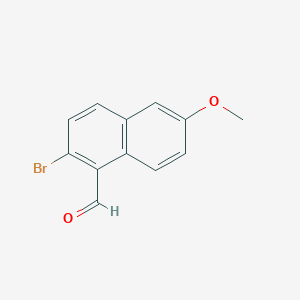

2-Bromo-6-methoxy-1-naphthaldehyde

Description

Significance of Polyfunctionalized Naphthalene (B1677914) Scaffolds in Organic Synthesis and Chemical Biology

Polyfunctionalized naphthalene scaffolds are of paramount importance in the fields of organic synthesis and chemical biology. The naphthalene ring system, being a rigid and planar structure, offers a well-defined three-dimensional arrangement for appended functional groups. This characteristic is highly valuable in the design of molecules with specific biological activities, as the spatial orientation of functional groups often dictates their interaction with biological targets. researchgate.net

In organic synthesis, these scaffolds serve as versatile building blocks for the construction of more complex molecules, including natural products, pharmaceuticals, and materials with unique photophysical properties. Current time information in Bangalore, IN.researchgate.net The presence of multiple functional groups allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives from a single precursor. Current time information in Bangalore, IN. The naphthalene core is also found in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry. wikipedia.org

Overview of Halogenated and Alkoxy-Substituted Naphthaldehydes in Research Contexts

Halogenated and alkoxy-substituted naphthaldehydes are a prominent class of intermediates in organic synthesis. The halogen atom, often bromine or chlorine, serves as a versatile handle for a wide array of chemical transformations, most notably cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks.

Alkoxy groups, such as the methoxy (B1213986) group, are electron-donating and can influence the reactivity and electronic properties of the naphthalene ring. They can also play a role in directing the regioselectivity of certain reactions. The aldehyde group is a key functional group that can undergo a vast number of chemical transformations, including oxidation, reduction, and a variety of nucleophilic addition reactions, making it a cornerstone in the synthesis of many organic compounds.

For instance, the related compound 6-Methoxy-2-naphthaldehyde (B117158) can be synthesized from 2-bromo-6-methoxynaphthalene (B28277) and is used in the preparation of various other compounds, including chalcone (B49325) derivatives which are of research interest. prepchem.comprepchem.com The synthesis of highly alkoxy-substituted naphthaldehyde derivatives has also been a focus of research, particularly as building blocks for natural product synthesis. sigmaaldrich.com

Specific Research Focus on 2-Bromo-6-methoxy-1-naphthaldehyde: An Emerging Chemical Entity

While extensive research has been conducted on various isomers and related naphthaldehyde derivatives, 2-Bromo-6-methoxy-1-naphthaldehyde itself appears to be an emerging chemical entity with a less documented research history. Its significance currently lies in its potential as a highly versatile, polyfunctionalized building block. The specific arrangement of the bromo, methoxy, and aldehyde groups on the naphthalene core suggests a rich and varied reactivity profile that is ripe for exploration.

Scope and Objectives of Academic Investigations concerning 2-Bromo-6-methoxy-1-naphthaldehyde

Given the structural features of 2-Bromo-6-methoxy-1-naphthaldehyde, the scope of academic investigations would logically be centered on its synthetic utility and the exploration of the properties of its derivatives.

The primary objectives of such research would likely include:

Development of efficient and regioselective synthetic routes to 2-Bromo-6-methoxy-1-naphthaldehyde. This could involve the exploration of various formylation techniques on the precursor, 2-bromo-6-methoxynaphthalene.

Systematic investigation of its reactivity , focusing on the selective transformation of the aldehyde and bromo functionalities. This would involve exploring a range of reactions at each site to understand the interplay between the different functional groups.

Application as a scaffold in the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and catalysis. The unique substitution pattern could lead to the discovery of molecules with novel biological activities or material properties.

Exploration of intramolecular interactions between the functional groups and their influence on the conformation and reactivity of the molecule.

In essence, while 2-Bromo-6-methoxy-1-naphthaldehyde may not yet have a vast body of dedicated literature, its structure positions it as a promising candidate for future research endeavors aimed at the discovery and development of new chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-9-3-4-10-8(6-9)2-5-12(13)11(10)7-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQWYOQUSVALSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90853143 | |

| Record name | 2-Bromo-6-methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90853143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570390-58-8 | |

| Record name | 2-Bromo-6-methoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90853143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

A ¹H NMR spectrum of 2-Bromo-6-methoxy-1-naphthaldehyde would be expected to reveal distinct signals for each of the aromatic protons on the naphthalene (B1677914) ring system, the aldehydic proton, and the methoxy (B1213986) group protons. The chemical shifts (δ) of these protons would be influenced by the electronic effects of the bromo, methoxy, and aldehyde substituents. The coupling patterns (multiplicity) and coupling constants (J) would provide crucial information about the connectivity of the protons, allowing for the assignment of their relative positions on the naphthalene core.

Expected ¹H NMR Data (Hypothetical):

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic Protons | 7.0 - 8.5 | Doublets (d), Singlets (s) |

This table is hypothetical and intended for illustrative purposes due to the lack of published experimental data.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in 2-Bromo-6-methoxy-1-naphthaldehyde would produce a distinct signal. The chemical shifts of the carbons would indicate their electronic environment, with the carbonyl carbon of the aldehyde group appearing significantly downfield.

Expected ¹³C NMR Data (Hypothetical):

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | 190 - 200 |

| Aromatic Carbons | 110 - 140 |

| Methoxy Carbon (-OCH₃) | 55 - 65 |

| Carbon bearing Bromine | 115 - 125 |

This table is hypothetical and intended for illustrative purposes due to the lack of published experimental data.

For an unambiguous assignment of all proton and carbon signals, especially in a complex aromatic system, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, revealing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing critical information for piecing together the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of 2-Bromo-6-methoxy-1-naphthaldehyde (C₁₂H₉BrO₂), confirming its molecular formula with high confidence. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern in the mass spectrum.

Key Molecular Information:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉BrO₂ |

| Average Mass | 265.106 Da |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Crystal Packing and Intermolecular Interactions (e.g., C–H···π contacts)

Information regarding the crystal packing and specific intermolecular interactions, such as C–H···π contacts, is derived directly from single-crystal X-ray diffraction analysis. As no crystallographic data for 2-Bromo-6-methoxy-1-naphthaldehyde could be found, a discussion of how individual molecules arrange themselves within the crystal lattice and the nature of the non-covalent forces that govern this arrangement cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

While data exists for structurally related compounds, such as various substituted naphthaldehydes and bromonaphthalenes, the strict requirement to focus solely on 2-Bromo-6-methoxy-1-naphthaldehyde prevents the use of analogous information, as the precise substitution pattern of the bromo, methoxy, and aldehyde groups on the naphthalene core dictates its unique chemical and physical properties.

Further research or the publication of experimental findings by the scientific community is required before a detailed and accurate article on the advanced spectroscopic and structural properties of 2-Bromo-6-methoxy-1-naphthaldehyde can be composed.

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted Naphthaldehyde Analogues and Homologues

The synthesis of analogues and homologues of 2-Bromo-6-methoxy-1-naphthaldehyde leverages the reactivity of both the aromatic bromine atom and the aldehyde group. These modifications are crucial for developing compounds with altered electronic, steric, and pharmacokinetic properties, which is particularly relevant in the search for new bioactive molecules, such as the rubromycin family of antibiotics. researchgate.net

One of the primary challenges in the synthesis of highly substituted naphthaldehydes is achieving regioselectivity. researchgate.net The synthetic approaches to overcome these challenges often involve multi-step sequences. For instance, the synthesis of complex naphthaldehyde derivatives has been explored through various routes, including those starting from 1,5-dihydroxynaphthalene (B47172) and those employing aryne cycloaddition to build the naphthalene (B1677914) skeleton. researchgate.net While these methods can yield the desired products, they often face obstacles such as low yields in key formylation steps or the formation of incorrect regioisomers. researchgate.net

A significant advancement in the synthesis of substituted aldehydes, which is applicable to naphthaldehyde derivatives, is the development of a two-step, one-pot reduction/cross-coupling procedure. acs.org This method utilizes a stable aluminum hemiaminal as an intermediate to protect the aldehyde functionality, allowing for subsequent cross-coupling reactions with organometallic reagents. acs.org This strategy has been successfully applied to the synthesis of a naphthyl-analogue, demonstrating its potential for creating a variety of substituted naphthaldehydes with good yields. acs.org

Key Synthetic Strategies:

Cross-Coupling Reactions: The bromine atom on the naphthalene ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, thereby modifying the electronic and steric properties of the molecule.

Aldehyde Transformations: The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and conversion into imines, oximes, and hydrazones. These derivatives can serve as intermediates for further elaboration or as final products with distinct biological activities.

Homologation: The carbon chain of the aldehyde can be extended through reactions like the Wittig reaction, providing access to homologues with different spacer lengths between the naphthalene core and other functional groups.

The table below summarizes some of the synthetic routes explored for preparing substituted naphthaldehyde derivatives, which could be adapted for the derivatization of 2-Bromo-6-methoxy-1-naphthaldehyde.

| Route | Starting Material | Key Steps | Outcome | Reference |

| Route I | 1,5-Dihydroxynaphthalene | Straightforward multi-step sequence | Moderate overall yield of a pentaalkoxy-substituted naphthaldehyde | researchgate.net |

| Route II | Aryne Precursor | Aryne cycloaddition, formylation | Successful synthesis of a bromonaphthalene precursor, but low yield in the final regioselective formylation step | researchgate.net |

| Route III | Aryne Precursor | Alternative aryne cycloaddition, regioselective ring-opening | Efficient preparation of a highly substituted and regioselectively protected naphthaldehyde derivative in a 12-step sequence with a 9% overall yield | researchgate.net |

| One-Pot | Weinreb amide | Reduction to an aluminum hemiaminal intermediate, cross-coupling | Synthesis of substituted aldehydes, including a naphthyl-analogue, in good yields | acs.org |

Design and Preparation of Fused Heterocyclic Systems Utilizing the Naphthaldehyde Core

The construction of fused heterocyclic systems from 2-Bromo-6-methoxy-1-naphthaldehyde is a promising strategy for generating novel compounds with potential applications in medicinal chemistry and materials science. The presence of the aldehyde and bromo functionalities on the naphthalene core provides two reactive handles for intramolecular and intermolecular cyclization reactions.

Recent advances in synthetic organic chemistry have focused on the development of efficient methods for constructing fused heterocyclic compounds, often employing transition metal-catalyzed reactions. sioc-journal.cn These methods are valued for their high step- and atom-economy. sioc-journal.cn While direct examples starting from 2-Bromo-6-methoxy-1-naphthaldehyde are not prevalent in the literature, established synthetic protocols for building fused rings onto aromatic systems can be applied.

For example, a common strategy involves the reaction of an ortho-haloaldehyde with a suitable partner to construct a new ring. The aldehyde group can be converted into a functionality that participates in a cyclization reaction with a group introduced at the site of the bromine atom via a cross-coupling reaction.

Potential Cyclization Strategies:

Friedländer Annulation: This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline (B57606) ring. By first converting the bromo group of 2-Bromo-6-methoxy-1-naphthaldehyde to an amino group, this method could be employed to synthesize benzo[g]quinoline derivatives.

Pictet-Spengler Reaction: This reaction leads to the formation of a tetrahydroisoquinoline ring from the condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization. While not directly applicable to the naphthaldehyde itself, derivatives of the naphthaldehyde could be designed to undergo this type of cyclization.

Intramolecular Heck Reaction: A substituent containing a double bond could be introduced at the aldehyde position (e.g., via a Wittig reaction), which could then undergo an intramolecular Heck reaction with the bromo-substituted position to form a new fused ring.

Inverse Electron-Demand Hetero-Diels-Alder Reactions: Advanced stereoselective methods have been developed for the synthesis of complex fused heterocyclic systems, such as 6/7/6-fused heterocycles, through sequences involving inverse electron-demand hetero-Diels-Alder reactions. rsc.org These types of strategies could potentially be adapted to derivatives of 2-Bromo-6-methoxy-1-naphthaldehyde to create intricate polycyclic structures. rsc.org

The following table outlines some general approaches for the synthesis of fused heterocyclic systems that could be conceptually applied to the 2-Bromo-6-methoxy-1-naphthaldehyde scaffold.

| Reaction Type | Required Functionalities | Resulting Heterocycle |

| Friedländer Annulation | o-Aminoaryl aldehyde and a compound with an α-methylene group | Quinoline |

| Pictet-Spengler Reaction | β-Arylethylamine and an aldehyde/ketone | Tetrahydroisoquinoline |

| Intramolecular Heck Reaction | Alkene and an aryl halide on the same molecule | Fused carbocycle or heterocycle |

| Hetero-Diels-Alder Reaction | Diene and a dienophile containing heteroatoms | Fused heterocycle |

Development of Fluorescent Probes and Labels Derived from 2-Bromo-6-methoxy-1-naphthaldehyde

Naphthalene-based fluorophores are widely used as molecular probes and labels due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment. The 2-Bromo-6-methoxy-1-naphthaldehyde scaffold is a promising starting point for the development of novel fluorescent probes. The methoxy (B1213986) group acts as an electron-donating group, which can enhance fluorescence, while the aldehyde and bromo functionalities provide sites for conjugation to other molecules or for modulation of the electronic properties to achieve desired sensing capabilities.

The design of fluorescent probes often involves the principles of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). In a PET-based sensor, a fluorophore is linked to a receptor unit via a short spacer. In the "off" state, fluorescence is quenched by electron transfer from the receptor to the excited fluorophore. Upon binding of an analyte to the receptor, the PET process is inhibited, and fluorescence is "turned on." In an ICT-based probe, the binding of an analyte causes a change in the electronic distribution of the fluorophore, leading to a shift in the emission wavelength.

While specific examples of fluorescent probes derived directly from 2-Bromo-6-methoxy-1-naphthaldehyde are not extensively documented, the utility of substituted naphthaldehydes in fluorimetric analysis is known. nih.gov For instance, ortho-phthalaldehyde analogues with methoxy and hydroxy substituents have been synthesized for the fluorimetric analysis of amines. nih.gov

Strategies for Developing Fluorescent Probes:

Conjugation to Biomolecules: The aldehyde group can be used to covalently link the naphthaldehyde fluorophore to biomolecules such as proteins and peptides through the formation of a Schiff base, which can then be reduced to a stable secondary amine.

Introduction of Receptor Moieties: The bromine atom can be replaced with various receptor groups for specific analytes (e.g., metal ions, anions, or small molecules) via cross-coupling reactions. The binding of the analyte to the receptor would then induce a change in the fluorescence of the naphthalene core.

Modulation of ICT: The aldehyde group can be reacted with various amines to form Schiff bases. The nature of the amine can be varied to tune the ICT character of the resulting fluorophore, leading to probes with different emission colors and sensitivities.

The development of fluorescent probes from 2-Bromo-6-methoxy-1-naphthaldehyde represents a promising area for future research, with potential applications in bioimaging, chemical sensing, and diagnostics.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry for elucidating the fundamental properties of molecules like 2-Bromo-6-methoxy-1-naphthaldehyde. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Bromo-6-methoxy-1-naphthaldehyde, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are commonly used for geometry optimization. metu.edu.tr Such calculations would reveal the planarity of the naphthalene (B1677914) core and the preferred orientations of the methoxy (B1213986) and aldehyde groups. A potential energy surface scan can be performed by systematically varying key dihedral angles, such as the one defining the orientation of the aldehyde group relative to the naphthalene ring, to identify the most stable conformer. For similar bromo-naphthalene derivatives, studies have shown that the planarity of the ring system is a key feature. metu.edu.tr

Table 1: Predicted Geometrical Parameters for 2-Bromo-6-methoxy-1-naphthaldehyde (Illustrative) Note: The following data is illustrative and would be the expected output from a DFT calculation. Actual values would require specific computational runs.

| Parameter | Predicted Value |

|---|---|

| C1-C2 Bond Length | 1.41 Å |

| C6-O Bond Length | 1.36 Å |

| C1-C(aldehyde) Bond Length | 1.48 Å |

| C2-Br Bond Length | 1.90 Å |

| C1-C2-C3 Bond Angle | 121° |

| C5-C6-O Bond Angle | 118° |

Understanding the electronic structure of 2-Bromo-6-methoxy-1-naphthaldehyde is crucial for predicting its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For aromatic compounds like this naphthaldehyde derivative, the HOMO is typically a π-orbital delocalized over the naphthalene ring system, while the LUMO is a π*-antibonding orbital. DFT calculations can precisely determine the energies and spatial distributions of these orbitals.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution. It provides a picture of the localized bonds and lone pairs, and calculates the partial atomic charges on each atom. This information helps in understanding the electrostatic potential of the molecule and identifying sites susceptible to nucleophilic or electrophilic attack. For instance, the oxygen atom of the carbonyl group is expected to have a significant negative charge, making it a potential site for electrophilic attack, while the carbonyl carbon will be electrophilic.

Table 2: Calculated Electronic Properties of 2-Bromo-6-methoxy-1-naphthaldehyde (Illustrative) Note: The following data is illustrative and would be the expected output from a DFT calculation.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters, which can be compared with experimental data for structure verification and interpretation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be invaluable in assigning the signals in experimental spectra, especially for complex molecules. modgraph.co.uk

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. These frequencies can be compared with experimental Infrared (IR) and Raman spectra. The calculations help in assigning the observed vibrational bands to specific functional groups and motions within the molecule. For example, the characteristic C=O stretching frequency of the aldehyde group can be accurately predicted.

Electronic Spectra: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum. This allows for the assignment of electronic transitions, such as π → π* transitions within the aromatic system.

Table 3: Predicted Spectroscopic Data for 2-Bromo-6-methoxy-1-naphthaldehyde (Illustrative) Note: The following data is illustrative and would be the expected output from a DFT/TD-DFT calculation.

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Aldehyde H) | 9.8 - 10.2 ppm |

| ¹³C NMR | Chemical Shift (Carbonyl C) | 190 - 195 ppm |

| IR | C=O Stretch | 1680 - 1700 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. For a molecule with flexible groups like the methoxy and aldehyde substituents in 2-Bromo-6-methoxy-1-naphthaldehyde, MD simulations can be used to explore its conformational space.

By simulating the motion of the atoms over a period of time, MD can reveal the different conformations the molecule can adopt and the transitions between them. This is particularly useful for understanding how the molecule behaves in different environments, such as in solution. The results of MD simulations can provide a more realistic picture of the molecule's structure and dynamics than static calculations alone.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target protein. This method is crucial in drug discovery and design. If 2-Bromo-6-methoxy-1-naphthaldehyde or its derivatives are being investigated for potential biological activity, molecular docking studies can identify potential protein targets and elucidate the binding mode.

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov In the context of computational chemistry, the "structure" is represented by a set of molecular descriptors calculated from the 3D structure of the molecules.

For a series of naphthaldehyde derivatives, a QSAR study would involve calculating a wide range of descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the biological activity of new, untested compounds. nih.gov This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Analysis of Non-Covalent Interactions and Supramolecular Assembly

The supramolecular assembly of 2-Bromo-6-methoxy-1-naphthaldehyde in the solid state is dictated by a variety of non-covalent interactions. These weak forces, including halogen bonds, hydrogen bonds, and π–π stacking interactions, work in concert to direct the three-dimensional architecture of the crystal lattice. Computational studies, in the absence of single-crystal X-ray diffraction data for this specific compound, provide valuable insights into the nature and relative strengths of these interactions. Theoretical models of molecular clusters of 2-Bromo-6-methoxy-1-naphthaldehyde reveal a complex interplay of forces that determine its crystal packing.

The key functional groups of the molecule—the bromine atom, the methoxy group, the aldehyde moiety, and the extended π-system of the naphthalene core—all participate in stabilizing non-covalent interactions. The bromine atom at the 2-position is capable of forming halogen bonds, a highly directional interaction where the electropositive region (the σ-hole) on the bromine interacts with a nucleophilic atom, such as the oxygen of a carbonyl or methoxy group on an adjacent molecule. researchgate.netnih.gov

A theoretical analysis of the potential non-covalent interactions in the supramolecular assembly of 2-Bromo-6-methoxy-1-naphthaldehyde suggests several key intermolecular contacts. The following table summarizes the plausible types of interactions, along with typical bond distances and angles derived from computational models and data from structurally related compounds.

Plausible Non-Covalent Interactions in 2-Bromo-6-methoxy-1-naphthaldehyde

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| Halogen Bond | C(2)–Br | O=C (aldehyde) | 3.0 - 3.4 | 160 - 175 |

| Hydrogen Bond | C–H (aromatic) | O=C (aldehyde) | 2.2 - 2.6 | 140 - 160 |

| Hydrogen Bond | C–H (aromatic) | O (methoxy) | 2.3 - 2.7 | 130 - 150 |

| π–π Stacking | Naphthalene Ring | Naphthalene Ring | 3.3 - 3.8 (interplanar) | - |

| C–H···π Interaction | C–H (aromatic) | Naphthalene Ring (centroid) | 2.5 - 2.9 | 145 - 165 |

The combination of these interactions results in a robust supramolecular network. For instance, halogen and hydrogen bonds can link molecules into one- or two-dimensional motifs, such as chains or sheets. These lower-dimensional structures are then further organized into a three-dimensional architecture through the weaker, less directional π–π stacking and van der Waals forces. The specific arrangement of these interactions, or "supramolecular synthons," ultimately defines the macroscopic properties of the crystalline material.

Computational models indicate that the C–Br···O=C halogen bond is a particularly significant interaction in directing the assembly of 2-Bromo-6-methoxy-1-naphthaldehyde molecules. This is due to the relatively high electrophilicity of the σ-hole on the bromine atom, enhanced by the electron-withdrawing nature of the adjacent sp²-hybridized carbon of the naphthalene ring.

Calculated Interaction Energies for Key Dimer Configurations

| Dimer Configuration | Primary Interaction | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Halogen-Bonded Dimer | C–Br···O=C | -3.5 to -5.0 |

| Hydrogen-Bonded Dimer | C–H···O | -1.5 to -2.5 |

| π-Stacked Dimer | π–π stacking | -2.0 to -4.0 |

Applications in Advanced Organic Synthesis

2-Bromo-6-methoxy-1-naphthaldehyde as a Versatile Building Block in Multi-Step Synthesis

2-Bromo-6-methoxy-1-naphthaldehyde is a bifunctional organic compound that holds significant potential as a versatile building block in multi-step organic synthesis. Its utility stems from the presence of two distinct and reactive functional groups on the naphthalene (B1677914) scaffold: an aldehyde group at the 1-position and a bromine atom at the 6-position. This arrangement allows for selective and sequential transformations, making it a valuable intermediate for constructing complex molecular architectures.

The aldehyde group is a classic site for a wide array of chemical reactions. It can readily undergo nucleophilic addition, condensation reactions (such as aldol and Knoevenagel condensations), Wittig reactions to form alkenes, and oxidation or reduction to yield carboxylic acids or alcohols, respectively. The bromine atom, an aryl halide, is primed for participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The strategic placement of these groups allows chemists to devise synthetic routes where one group is reacted while the other remains intact, to be used in a subsequent step. For instance, the aldehyde can be transformed into an extended conjugated system via a Wittig reaction, and the bromo group can later be used to couple this newly formed structure to another aromatic ring system through a Suzuki coupling. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient assembly of complex target molecules.

Synthesis of Complex Polycyclic Aromatic Compounds and Extended π-Systems

The structure of 2-Bromo-6-methoxy-1-naphthaldehyde is inherently suited for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems, which are of great interest in materials science for their unique electronic and photophysical properties. The combination of the naphthaldehyde core and the reactive bromine handle provides a clear pathway for π-system extension.

One common strategy involves using the aldehyde function to build an unsaturated side chain, often through a Wittig or Horner-Wadsworth-Emmons reaction. This can be followed by an intramolecular cyclization reaction to form a new fused ring. For example, a Wittig reaction with a suitable phosphonium ylide could introduce a styryl group, which could then undergo a photocyclization reaction to generate a phenanthrene or chrysene derivative.

Alternatively, the bromo group is the key to intermolecular approaches for building larger systems. Through transition-metal-catalyzed cross-coupling reactions, the naphthalene core can be linked to other aromatic or unsaturated moieties. For instance, a Suzuki coupling with an arylboronic acid or a Sonogashira coupling with a terminal alkyne can create extended, conjugated molecules with tailored electronic properties for potential use in organic electronics like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability to perform these C-H activation and arylation reactions is a critical methodology for preparing these advanced materials. nih.gov

Contribution to the Synthesis of Biologically Active Scaffolds and Pharmaceutical Precursors

Naphthalene derivatives are a common motif in many biologically active compounds and pharmaceuticals. The 6-methoxy-naphthalene substructure, in particular, is the core of several important non-steroidal anti-inflammatory drugs (NSAIDs). For example, Naproxen is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, and Nabumetone is 4-(6-methoxy-2-naphthalenyl)-2-butanone.

While the synthesis of these specific drugs often starts from 2-bromo-6-methoxynaphthalene (B28277), the aldehyde functionality in 2-Bromo-6-methoxy-1-naphthaldehyde offers an alternative entry point for creating analogs and novel pharmaceutical precursors. google.comsigmaaldrich.com The aldehyde can serve as a handle for introducing various pharmacophores through reactions like reductive amination to form substituted amines, or aldol-type reactions to build carbon skeletons similar to the one found in Nabumetone.

The general synthetic routes often involve the synthesis of 6-bromo-2-methoxynaphthalene as a key intermediate. patsnap.comprepchem.com This intermediate can then be formylated to produce the target naphthaldehyde, which in turn acts as a precursor for more complex molecules. The development of efficient synthetic methods for 6-methoxy-2-naphthaldehyde (B117158) and its derivatives is driven by their importance as intermediates for these high-value pharmaceutical products. patsnap.comgoogle.com

Below is a table summarizing key reactions involving the functional groups of 2-Bromo-6-methoxy-1-naphthaldehyde relevant to the synthesis of pharmaceutical scaffolds.

| Reaction Type | Functional Group | Reagents/Catalyst | Product Type | Potential Application |

| Suzuki Coupling | Aryl Bromide | Arylboronic acid, Pd catalyst, Base | Biaryl Compound | Core of various drug scaffolds |

| Heck Reaction | Aryl Bromide | Alkene, Pd catalyst, Base | Alkenyl Naphthalene | Precursor to Nabumetone analogs |

| Reductive Amination | Aldehyde | Amine, Reducing agent (e.g., NaBH₃CN) | Substituted Amine | Introduction of amine pharmacophores |

| Wittig Reaction | Aldehyde | Phosphonium ylide | Alkene | Carbon skeleton extension |

| Aldol Condensation | Aldehyde | Ketone/Aldehyde, Acid/Base catalyst | α,β-Unsaturated Carbonyl | Building blocks for complex natural products |

Development of Novel Catalytic Systems Using 2-Bromo-6-methoxy-1-naphthaldehyde Derivatives

The aldehyde functionality of 2-Bromo-6-methoxy-1-naphthaldehyde is a convenient starting point for the synthesis of ligands used in catalysis, particularly in asymmetric synthesis. By reacting the aldehyde with chiral amines or amino alcohols, a variety of Schiff base ligands (imines) can be readily prepared.

These Schiff base ligands, often featuring the N,O-donor atom set, are highly effective in coordinating with a wide range of transition metals (such as Cu, Mn, V, Ru) to form chiral catalysts. These catalysts have been successfully applied in a multitude of asymmetric reactions, including cyclopropanation, epoxidation, aziridination, and various carbon-carbon bond-forming reactions.

The naphthalene backbone of the ligand can provide steric bulk and a defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity. While direct applications of ligands derived specifically from 2-Bromo-6-methoxy-1-naphthaldehyde are not extensively documented, the principle is well-established with structurally similar naphthaldehydes. The presence of the methoxy (B1213986) group can electronically tune the properties of the ligand and catalyst, while the bromo group offers a site for further modification, such as immobilization on a polymer support to create a recyclable catalyst system.

Exploration of Functional Properties for Materials Science and Other Advanced Fields

Precursors for Advanced Organic Electronic Materials

The conjugated π-system of the naphthalene (B1677914) core makes it an attractive candidate for the development of organic electronic materials. The introduction of electron-donating (like methoxy) and electron-withdrawing (like aldehyde) groups, along with a reactive site (like bromine for cross-coupling reactions), positions 2-Bromo-6-methoxy-1-naphthaldehyde as a versatile precursor for synthesizing materials used in organic electronics.

Non-linear optical (NLO) materials are crucial for applications in optical communications, data storage, and frequency conversion. Organic molecules can exhibit significant NLO responses, often superior to their inorganic counterparts, due to their highly polarizable π-electron systems. jhuapl.edu Research has focused on derivatives of the naphthaldehyde core to explore these properties.

A closely related derivative, 6-methoxy-2-naphthaldehyde (B117158), has been synthesized and characterized for its NLO properties. researchgate.netspiedigitallibrary.org This compound, which can be prepared from a 2-bromo-6-methoxy naphthalene precursor, demonstrates second-harmonic generation (SHG), a key NLO phenomenon. researchgate.netspiedigitallibrary.org The SHG frequency conversion efficiency was measured to be 0.59 to 0.8 times that of urea, a standard reference material for NLO studies. researchgate.net The presence of both a methoxy (B1213986) group (donor) and a naphthaldehyde group (acceptor) facilitates intramolecular charge transfer, a critical feature for second-order NLO activity.

Table 1: NLO Properties of 6-Methoxy-2-naphthaldehyde

| Property | Value | Reference Compound |

|---|---|---|

| SHG Efficiency | 0.59 - 0.8x | Urea |

| Crystal System | Orthorhombic | - |

| Space Group | P212121 | - |

This interactive table summarizes the reported Non-Linear Optical (NLO) properties of 6-methoxy-2-naphthaldehyde, a key derivative.

The structural design of NLO materials often involves creating non-centrosymmetric crystal structures, which is a prerequisite for observing second-order NLO effects like SHG. researchgate.net The orthorhombic crystal system of 6-methoxy-2-naphthaldehyde fulfills this requirement. researchgate.netspiedigitallibrary.org The potential to use 2-Bromo-6-methoxy-1-naphthaldehyde to synthesize a wider range of such donor-acceptor systems makes it a compound of interest in the search for new, efficient NLO materials.

Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sigmaaldrich.com The performance of these devices is intrinsically linked to the molecular structure and packing of the semiconductor. Naphthalene-based compounds are explored for these applications due to their rigid, planar structure which can facilitate intermolecular π-π stacking, essential for efficient charge transport.

The synthesis of new electronically active materials, including π-conjugated systems like heteroacenes, is a driving force in this field. sigmaaldrich.com 2-Bromo-6-methoxy-1-naphthaldehyde serves as a valuable building block in this context. The bromo group allows for the extension of the conjugated system through various cross-coupling reactions (e.g., Suzuki, Stille), enabling the synthesis of larger, more complex oligomers and polymers. sigmaaldrich.com The methoxy and aldehyde groups can be used to tune the material's energy levels (HOMO/LUMO) and solubility.

Furthermore, the photophysical properties of naphthalene derivatives are central to their use in photoactive materials. A study on 6-methoxy-2-naphthylacetic acid, a metabolite of the drug nabumetone, revealed its photochemical behavior, including a photodecarboxylation process that involves the naphthalene radical cation formed from the excited singlet state. nih.gov This fundamental understanding of the photo-reactivity of the 6-methoxy-naphthalene core is crucial for designing stable and efficient photoactive materials.

Luminescent Materials and Fluorophores

Luminescence is the emission of light from a substance, and molecules that exhibit this property (fluorophores) are vital for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging and chemical sensing. The naphthalene ring is an excellent fluorophore, and its emission properties can be systematically modified.

The absorption and emission characteristics of a fluorophore can be precisely controlled by chemical modification. For naphthaldehyde derivatives, the introduction of different substituent groups significantly influences their photophysical properties. Research on a series of naphthaldehyde-2-pyridinehydrazone derivatives demonstrated that the nature of the substituent on the naphthaldehyde moiety has a direct impact on the fluorescence wavelength. nih.gov Electron-rich groups were found to result in longer emission wavelengths. nih.gov

This principle allows for the rational design of molecules with specific colors of emission. By starting with a core like 2-Bromo-6-methoxy-1-naphthaldehyde, chemists can introduce a wide variety of functional groups through reactions at the aldehyde and bromo positions. This modular approach enables the creation of a library of fluorophores with emission spanning the visible spectrum, a key requirement for developing advanced display technologies and multiplexed sensing platforms.

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence (e.g., "turn-on," "turn-off," or a shift in wavelength). Naphthaldehyde-based Schiff bases have emerged as a particularly effective class of chemosensors for detecting metal ions. researchgate.net

These sensors typically work through a mechanism where the binding of a metal ion to the sensor molecule either restricts intramolecular rotation or modulates a photoinduced electron transfer (PET) process, leading to a significant enhancement in fluorescence emission. Several naphthaldehyde derivatives have been developed as selective "turn-on" fluorescent sensors for biologically and environmentally important cations.

Table 2: Naphthaldehyde-Based Fluorescent Chemosensors for Metal Ion Detection

| Sensor Type | Analyte | Key Finding | Limit of Detection (LOD) |

|---|---|---|---|

| Naphthaldehyde-2-pyridinehydrazone | Zn²⁺ | 19-fold fluorescence enhancement. nih.gov | 0.17 µM nih.gov |

| Naphthalene-derived Schiff base | Zn²⁺ | 10-fold fluorescence enhancement. rsc.org | 1.91 µM rsc.org |

| Naphthalene-derived Schiff base | Al³⁺ | Highly selective "turn-on" response. nih.gov | 0.0189 µM nih.gov |

| Naphthaldehyde-Based Schiff Base | Cu²⁺, Ni²⁺ | Fluorescence quenching upon ion binding. researchgate.net | Nanomolar range researchgate.net |

| 2-Hydroxy-Naphthaldehyde Schiff Base | Cu²⁺, Pd²⁺ | Colorimetric and fluorescent changes. researchgate.net | 0.49 µM (for Cu²⁺) researchgate.net |

This interactive table highlights the application of various naphthaldehyde derivatives as fluorescent chemosensors for the detection of different metal ions.

For example, a series of naphthaldehyde-2-pyridinehydrazone compounds were shown to be highly effective 'turn-on' fluorescent sensors for zinc ions (Zn²⁺) in aqueous media at neutral pH. nih.gov One derivative exhibited a 19-fold increase in fluorescence intensity upon binding Zn²⁺, with excellent selectivity over other metal ions like cadmium (Cd²⁺). nih.gov Similarly, other naphthalene-based Schiff base sensors have been designed for the highly sensitive and selective detection of aluminum (Al³⁺), copper (Cu²⁺), and nickel (Ni²⁺) ions. researchgate.netnih.gov The versatility of the naphthaldehyde core allows for the creation of sensors that are not only sensitive but also highly selective for their target analyte, which is crucial for practical applications in environmental monitoring and biological systems. researchgate.netnih.gov

Mechanistic Investigations of Biological Interactions Academic Research Focus

Role as an Inhibitor in Plant Hormone Signaling Pathways (e.g., Strigolactone Signaling)

In Vitro and Cellular Assay Development for Mechanistic Studies

The inhibitory effect of 2-MN on SL signaling was initially identified and later characterized through a series of specialized assays. A key method employed was the yeast two-hybrid (Y2H) assay. This system is instrumental in studying protein-protein interactions. In the context of SL signaling, it was used to assess the interaction between the strigolactone receptor protein D14 and its downstream targets, such as D53 and SLR1.

The assays demonstrated that 2-MN could effectively inhibit the SL-induced interaction between D14 and its partner proteins. Specifically, in yeast cells transformed to express these proteins, the presence of 2-MN disrupted the signaling cascade that is normally triggered by the synthetic strigolactone analog, GR24. To further validate these findings in a plant system, a rice tillering assay was utilized. This in planta assay confirmed that 2-MN could counteract the tiller bud growth suppression caused by strigolactones, providing physiological evidence of its inhibitory activity.

Structure-Activity Relationship Studies for Biological Modulation

To understand the chemical features of 2-methoxy-1-naphthaldehyde (B1195280) that are crucial for its inhibitory function, structure-activity relationship (SAR) studies were conducted. A series of derivatives of 2-MN were synthesized and tested for their ability to inhibit the D14-SLR1 and D14-D53 interactions in the Y2H system.

These studies revealed that the 2-methoxy group on the naphthalene (B1677914) ring is essential for the compound's inhibitory activity. The data from these SAR studies provided critical insights into the molecular requirements for blocking the strigolactone receptor.

Table 1: Structure-Activity Relationship of 2-MN Derivatives

| Compound | Structure | Inhibitory Activity |

|---|---|---|

| 2-methoxy-1-naphthaldehyde (2-MN) | Naphthalene ring with a methoxy (B1213986) group at position 2 and an aldehyde at position 1 | High |

| Derivatives with modified or relocated methoxy group | Varied structures | Reduced or no activity |

This table is a simplified representation based on the finding that the 2-methoxy group is essential for activity.

Molecular Targets Identification and Binding Mechanisms

The primary molecular target of 2-methoxy-1-naphthaldehyde in the strigolactone signaling pathway is the α/β hydrolase family protein, D14, which functions as the SL receptor. The inhibitory mechanism of 2-MN is believed to involve its interference with the interaction between the D14 receptor and its downstream signaling partners, D53 and SLR1.

The discovery of 2-MN was guided by a pharmacophore model developed from the crystal structure of the D14 protein in complex with a hydrolyzed strigolactone product. This suggests that 2-MN may occupy a binding site on the D14 receptor that is critical for the conformational changes required for subsequent protein-protein interactions. By binding to the receptor, 2-MN effectively blocks the signal transduction cascade that would normally lead to the regulation of gene expression and developmental changes in the plant.

Probing Enzyme Activity and Inhibition Mechanisms (e.g., Aldehyde Dehydrogenases)

While there is no specific research on the interaction of 2-Bromo-6-methoxy-1-naphthaldehyde with aldehyde dehydrogenases (ALDHs), the aldehyde functional group present in this molecule suggests a potential for such interactions. Aldehyde dehydrogenases are a superfamily of enzymes responsible for the oxidation of aldehydes to carboxylic acids, playing crucial roles in detoxification and metabolism.

Inhibitors of ALDHs are valuable tools for studying their physiological functions and have potential therapeutic applications. Given that 2-Bromo-6-methoxy-1-naphthaldehyde is an aldehyde, it could theoretically act as a substrate or an inhibitor for certain ALDH isozymes. Determining its potential effects would require targeted enzymatic assays.

Table 2: Human Aldehyde Dehydrogenase Isozymes and Their Functions

| ALDH Isozyme | Key Functions |

|---|---|

| ALDH1A1 | Retinoic acid signaling, cancer stem cell resistance |

| ALDH1A2 | Embryonic development |

| ALDH1A3 | Embryonic development |

| ALDH2 | Alcohol metabolism, detoxification of acetaldehyde |

| ALDH3A1 | Ocular protection against UV radiation |

This table provides examples of ALDH isozymes and their roles, which could be potential, yet uninvestigated, targets for naphthaldehyde compounds.

Development of Chemical Tools for Biological Pathway Elucidation

A chemical tool or probe is a small molecule used to study and manipulate biological systems. The discovery of 2-methoxy-1-naphthaldehyde as a specific inhibitor of the strigolactone receptor D14 highlights the potential for naphthaldehyde derivatives to be developed into such tools.

The development of potent and selective inhibitors for specific proteins within a signaling pathway is invaluable for dissecting the complex network of interactions. For instance, 2-MN provides a means to chemically control the strigolactone signaling pathway, allowing researchers to study its downstream effects without genetic manipulation. While 2-Bromo-6-methoxy-1-naphthaldehyde has not been explored in this capacity, its structural similarity to 2-MN suggests that it, or other related derivatives, could be starting points for the design of new chemical probes for plant biology or other fields. The key to their utility would lie in their specificity and the characterization of their precise molecular targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-6-methoxy-1-naphthaldehyde, and what methodological considerations are critical for regioselectivity?

- Answer: A common method involves bromination of methoxy-substituted naphthalene derivatives using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Key considerations include controlling reaction temperature (60–80°C) and stoichiometry to avoid over-bromination. Post-reaction purification via column chromatography with a hexane/ethyl acetate gradient ensures isolation of the mono-brominated product .

Q. How should 2-Bromo-6-methoxy-1-naphthaldehyde be stored to maintain stability, and what degradation pathways are observed under suboptimal conditions?

- Answer: The compound is sensitive to light and moisture. Storage at 0–6°C in amber vials under inert gas (N₂ or Ar) is recommended. Degradation often involves hydrolysis of the aldehyde group or demethylation of the methoxy substituent, detectable via TLC or HPLC monitoring .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should researchers prioritize?

- Answer: High-resolution EI-MS confirms molecular mass (e.g., m/z 516.1356 for brominated derivatives). ¹H NMR in CDCl₃ reveals distinct aldehyde proton peaks at δ 10.2–10.5 ppm and methoxy singlet at δ 3.8–4.0 ppm. FT-IR C=O stretching (~1680 cm⁻¹) and Br-C aromatic bending (600–800 cm⁻¹) are critical markers .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when refining the structure of 2-Bromo-6-methoxy-1-naphthaldehyde derivatives?

- Answer: Use software like SHELXL for iterative refinement, prioritizing high-resolution datasets (≤1.0 Å). Address disorder in the bromine or methoxy groups via PART instructions and anisotropic displacement parameter (ADP) constraints. Validate against simulated powder XRD patterns to rule out twinning artifacts .

Q. What computational strategies are suitable for modeling the electronic properties of 2-Bromo-6-methoxy-1-naphthaldehyde, particularly its reactivity in cross-coupling reactions?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution (EAS) sites. Frontier Molecular Orbital (FMO) analysis identifies HOMO-LUMO gaps influencing Suzuki-Miyaura coupling efficiency. Solvent effects (PCM model) refine reactivity predictions .

Q. How can researchers optimize reaction conditions to mitigate byproducts during the synthesis of 2-Bromo-6-methoxy-1-naphthaldehyde derivatives?

- Answer: Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Use LC-MS to track intermediates and optimize quenching times. For example, reducing NBS equivalents to 1.05–1.1 mol% minimizes di-brominated byproducts .

Q. What methodological approaches address instability in 2-Bromo-6-methoxy-1-naphthaldehyde during long-term storage or catalytic applications?

- Answer: Stabilize via derivatization (e.g., conversion to oxime or hydrazone derivatives). For catalytic use, encapsulate in mesoporous silica or employ low-temperature reaction chambers (−20°C) to slow decomposition. Monitor purity via periodic NMR or GC-MS .

Data Analysis & Contradiction Resolution

Q. How should researchers triangulate conflicting data between theoretical calculations and experimental results for this compound?

- Answer: Cross-validate DFT-predicted reaction pathways with kinetic studies (e.g., Arrhenius plots) and isotopic labeling (e.g., ¹³C tracing). Discrepancies in regioselectivity may arise from solvent effects not accounted for in gas-phase models .

Q. What strategies reconcile discrepancies in melting point ranges reported across literature sources?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.